N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a phenyl group and an ethoxyphenyl group. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of glucose metabolism.
Mode of Action
This compound interacts with its target by binding to the acetyl-CoA carboxylase enzyme . This interaction inhibits the enzyme’s activity, leading to changes in cellular metabolic processes.
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase disrupts the fatty acid biosynthesis pathway . This disruption can affect downstream effects such as energy production and storage, membrane structure, and signaling processes.
Pharmacokinetics
It has been suggested that the compound has better pharmacokinetic properties and ability to inhibit interleukin 6 secretion in beas-2b cells than compound 1 developed by amgen .
Result of Action
The molecular and cellular effects of this compound’s action include the attenuation of proinflammatory cytokine and chemokine gene expression, and the reduction of macrophage infiltration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the construction of the thienopyrimidine core followed by the introduction of the phenyl and ethoxyphenyl substituents. One common method involves the reaction of 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the substitution of the chlorine atoms with phenyl and ethoxyphenyl amines in the presence of a base such as N,N-dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms in the intermediate stages of its synthesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar pyrimidine ring structure and are known for their anticancer properties.
Uniqueness
N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-2-24-16-10-8-15(9-11-16)23-19-18-17(14-6-4-3-5-7-14)12-25-20(18)22-13-21-19/h3-13H,2H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYOVZCMQHVYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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